Chloronitromethane

Description

Propriétés

IUPAC Name |

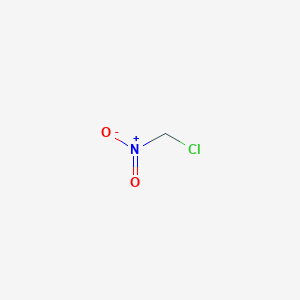

chloro(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClNO2/c2-1-3(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKPGVZMSKVVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170801 | |

| Record name | Chloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-84-9 | |

| Record name | Chloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloronitromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloronitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Chloronitromethane from Nitromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of chloronitromethane from nitromethane (B149229). It details the underlying reaction mechanisms, presents various experimental protocols, and includes quantitative data to facilitate reproducibility. The document is intended for an audience of researchers, scientists, and professionals in drug development who require a thorough understanding of this chemical transformation. Visual aids in the form of reaction pathways and experimental workflows are provided to enhance comprehension.

Introduction

This compound and its derivatives are important intermediates in organic synthesis and have been a subject of interest in various fields, including the study of disinfection byproducts in drinking water.[1][2][3][4][5] The synthesis of this compound from nitromethane is a classical example of α-halogenation of a nitroalkane. This reaction proceeds readily under basic conditions, where the acidic α-proton of nitromethane is abstracted to form a nitronate anion, which then reacts with a chlorine source. The degree of chlorination, yielding monothis compound, dithis compound, or trithis compound (chloropicrin), can be controlled by the stoichiometry of the reactants.

Reaction Mechanism and Signaling Pathway

The chlorination of nitromethane in the presence of a base proceeds through a carbanion intermediate. The key steps are:

-

Deprotonation: A base, such as sodium hydroxide (B78521), removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks an electrophilic chlorine source, such as molecular chlorine or hypochlorite.

-

Successive Chlorination: The process can be repeated to replace the remaining α-hydrogens with chlorine atoms, leading to the formation of di- and trithis compound.

Experimental Protocols

Several methods for the chlorination of nitromethane have been reported, primarily in patent literature. These methods often focus on the synthesis of trithis compound (chloropicrin) but can be adapted for the synthesis of monothis compound by adjusting the stoichiometry.

Protocol 1: Chlorination using Sodium Hydroxide and Chlorine

This protocol is adapted from a patented procedure and aims for a high yield of trithis compound.[6]

Materials:

-

Nitromethane (0.5 mole, 31 parts by weight)

-

Carbon tetrachloride (150 parts by weight)

-

Water (150 parts by weight)

-

Chlorine gas

-

5.303 N Sodium hydroxide solution

Procedure:

-

Prepare a mixture of nitromethane, carbon tetrachloride, and water in a reaction vessel equipped with cooling and agitation.

-

Cool the mixture to 15-20°C.

-

Gently agitate the mixture while adding an initial 6 parts by weight of chlorine.

-

Simultaneously add a total of 117 parts by weight of chlorine (a 10% excess) and 60 parts by weight of the 5.303 N sodium hydroxide solution over a period of 2 hours, maintaining the temperature at 15-20°C.

-

After the addition is complete, stop the agitation and allow the layers to separate.

-

Recover the organic (chloropicrin-carbon tetrachloride) layer.

-

Wash and dry the organic layer.

-

Purify the chloropicrin (B1668804) by distillation.

Protocol 2: Chlorination using Calcium Hydroxide and Chlorine

This protocol utilizes a different base for the reaction.[6]

Materials:

-

Nitromethane (0.5 mole, 31 parts by weight)

-

Carbon tetrachloride (150 parts by weight)

-

Water (150 parts by weight)

-

Chlorine gas

-

Hydrated lime (calcium hydroxide)

Procedure:

-

Prepare and cool a mixture of nitromethane, carbon tetrachloride, and water to 15-20°C as in Protocol 1.

-

Add an initial 6 parts by weight of chlorine with gentle agitation.

-

Simultaneously add a total of 117 parts by weight of chlorine (a 10% excess) and 61 parts by weight of hydrated lime over a period of 2 hours.

-

The work-up and purification steps are similar to Protocol 1.

Protocol 3: Chlorination using Sodium Carbonate and Chlorine

This method uses sodium carbonate as the base.[6]

Materials:

-

Nitromethane (0.5 mole, 31 parts by weight)

-

Sodium carbonate (0.15 mole, 15.9 parts by weight)

-

Water (150 parts by weight)

-

Chlorine gas

-

Carbon tetrachloride (optional, 150 parts by weight)

Procedure:

-

Prepare a mixture of nitromethane, sodium carbonate, and water.

-

Cool the mixture to 15-20°C.

-

Slowly add chlorine gas to the mixture.

-

After the reaction is complete, the mixture will separate into two layers.

-

Separate the aqueous layer and wash it with carbon tetrachloride.

-

Combine the carbon tetrachloride wash with the organic layer and dry with calcium chloride.

-

Purify the product by distillation.

Experimental Workflow

The general workflow for the synthesis of this compound from nitromethane can be visualized as follows:

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocols, primarily for the synthesis of trithis compound. The synthesis of monothis compound would require a stoichiometric adjustment of the chlorinating agent and base.

| Parameter | Protocol 1 (NaOH) | Protocol 2 (Ca(OH)₂) | Protocol 3 (Na₂CO₃) | Protocol 3 (Na₂CO₃ with CCl₄) |

| Nitromethane (moles) | 0.5 | 0.5 | 0.5 | 0.5 |

| Base | Sodium Hydroxide | Calcium Hydroxide | Sodium Carbonate | Sodium Carbonate |

| Solvent | Carbon Tetrachloride | Carbon Tetrachloride | None | Carbon Tetrachloride |

| Reaction Time | 2 hours | 2 hours | Not specified | Not specified |

| Temperature | 15-20°C | 15-20°C | 15-20°C | 15-20°C |

| Yield (theoretical) | 84%[6] | 84%[6] | 71%[6] | 77%[6] |

Characterization Data

Trithis compound (Chloropicrin) Spectroscopic Data:

-

Mass Spectrometry (EI): The electron ionization mass spectrum of trithis compound shows characteristic fragmentation patterns that can be used for its identification.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum of trithis compound exhibits strong absorption bands corresponding to the C-Cl and N-O bonds.[9][10]

| Compound | Molecular Formula | Molecular Weight | Boiling Point |

| This compound | CH₂ClNO₂ | 95.49 g/mol [11] | 122.5°C[11] |

| Dithis compound | CHCl₂NO₂ | 129.93 g/mol | ~124°C |

| Trithis compound | CCl₃NO₂ | 164.38 g/mol | 112°C |

Conclusion

The synthesis of this compound from nitromethane is a well-established reaction that can be achieved with high yields using various bases. The protocols outlined in this guide, derived from existing literature, provide a solid foundation for researchers to produce this compound and its derivatives. Careful control of stoichiometry and reaction conditions is essential for achieving the desired degree of chlorination. Further work could focus on optimizing these procedures for the selective synthesis of monothis compound and on obtaining detailed characterization data for this specific compound.

References

- 1. Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloramination of Nitromethane: Incomplete Chlorination and Unexpected Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1794-84-9 [amp.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US2181411A - Chlorination of nitromethane - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Trithis compound [webbook.nist.gov]

- 9. Trithis compound [webbook.nist.gov]

- 10. Trithis compound [webbook.nist.gov]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Chloronitromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloronitromethane (CNM), a halogenated nitroalkane, is a compound of significant interest due to its presence as a disinfection byproduct in drinking water and its potent biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis, purification, and analysis, and explores its chemical reactivity and genotoxic mechanisms. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the proposed mechanism of DNA damage.

Physical Properties

This compound is a colorless to light yellow oily liquid at room temperature.[1][2] Its fundamental physical properties are summarized in the table below, providing a consolidated reference for laboratory and computational applications.

| Property | Value | Source(s) |

| CAS Number | 1794-84-9 | [1][3][4][5][][7][8] |

| Molecular Formula | CH₂ClNO₂ | [1][3][][7] |

| Molecular Weight | 95.49 g/mol | [1][][8] |

| Boiling Point | 122.5 °C (estimated) | [3] |

| Density | 1.472 g/cm³ at 20 °C | [3] |

| Water Solubility | 0.52 M | [3] |

| Refractive Index | 1.4210 (estimate) | [3] |

| Flash Point | 24.7 ± 19.8 °C | [3] |

| XLogP3 | 0.7 | [4] |

| Topological Polar Surface Area | 45.8 Ų | [1][4] |

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by the presence of both a chloro and a nitro functional group on the same carbon atom. This unique structure imparts significant reactivity, making it a subject of interest in both synthetic chemistry and toxicology.

2.1. Stability and Decomposition:

This compound is a reactive compound that can undergo decomposition. Its stability is influenced by factors such as temperature and the presence of other chemical species. Advanced oxidation and reduction processes can lead to its mineralization into nonhazardous inorganic products.[9]

2.2. Reactivity with Nucleophiles:

The carbon atom in this compound is electrophilic due to the electron-withdrawing nature of both the chlorine atom and the nitro group. This makes it susceptible to attack by nucleophiles. Reactions with nucleophiles are fundamental to its biological activity, including its interaction with biological macromolecules like DNA.

2.3. Role as a Disinfection Byproduct:

This compound is recognized as a nitrogenous disinfection byproduct (N-DBP) formed during the chlorination or ozonation of drinking water containing natural organic matter.[5][10][11] Its presence in drinking water is a public health concern due to its mutagenic and cytotoxic properties.[5][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to aid in its laboratory preparation and characterization.

3.1. Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of a salt of nitroacetic acid. The following protocol is adapted from a reported synthesis of halonitromethanes.

3.1.1. Synthesis of the Ammonium Salt of Methyl Nitroacetate (B1208598) (Precursor)

A detailed procedure for synthesizing the precursor, methyl nitroacetate, can be found in Organic Syntheses.[12] A greener modification of this synthesis has also been reported, which avoids the isolation of the explosive dipotassium (B57713) salt of nitroacetic acid.[13][14]

3.1.2. Chlorination of Methyl Nitroacetate Salt to this compound

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.

-

Procedure:

-

Finely powdered dipotassium salt of nitroacetic acid (0.39 mole) is suspended in methanol (B129727) (11.6 moles).

-

The mixture is cooled to -15 °C.

-

Concentrated sulfuric acid (1.16 moles) is added dropwise with vigorous stirring, maintaining the temperature at -15 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The precipitate is filtered, and the filtrate is concentrated.

-

The resulting crude methyl nitroacetate is then subjected to chlorination.

-

A detailed chlorination procedure involves the reaction of nitromethane (B149229) with sodium hypochlorite (B82951) solution.[15] In a flask equipped with a stirrer, addition funnel, and reflux condenser, nitromethane is slowly added to a sodium hypochlorite solution at room temperature.[15] The reaction is slightly exothermic.[15]

-

-

Work-up and Purification:

-

After the reaction is complete, the organic layer is separated.

-

The aqueous layer is washed with a suitable organic solvent (e.g., carbon tetrachloride), and the organic phases are combined.[15]

-

The combined organic layer is dried over anhydrous calcium chloride.[15]

-

The pure this compound is obtained by distillation.[15]

-

3.2. Purification by Distillation

Distillation is a standard method for purifying liquid organic compounds.[16][17] For this compound, which has an estimated boiling point of 122.5 °C, simple distillation at atmospheric pressure is a suitable purification technique.[3][16]

-

Apparatus: A standard simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The crude this compound is placed in the distillation flask along with a few boiling chips.

-

The flask is heated gently.

-

The fraction that distills at or near the boiling point of this compound (122.5 °C) is collected in the receiving flask.

-

It is important to control the heating rate to ensure a slow and steady distillation for optimal separation.

-

-

Note: For compounds with high boiling points (>150 °C) or those that are thermally unstable, vacuum distillation is recommended.[16][17]

An alternative purification method involves crystallization from diethyl ether at low temperatures (-60 °C), which has been shown to effectively remove impurities from nitromethane.[18]

3.3. Analytical Methods

Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound, especially in environmental and biological samples.

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds and has been instrumental in the discovery of disinfection by-products.[19][20] A general protocol for the analysis of disinfection byproducts in water samples is outlined below.[21][22][23]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 50 mL water sample, add a phosphate (B84403) buffer to maintain a pH between 4.8 and 5.5.[21]

-

Add a surrogate standard for recovery assessment.[21]

-

Add 3 mL of a suitable extraction solvent, such as methyl-tert-butyl ether (MTBE).[21]

-

Shake vigorously for 2 minutes.[21]

-

Add NaCl to facilitate phase separation and shake again.[21]

-

Allow the layers to separate and collect the organic layer.[21]

-

Add an internal standard to the extract before analysis.[21]

-

-

GC-MS Parameters:

-

Injector Temperature: 240 °C[21]

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., SH-I-5Sil MS), is suitable.[21]

-

Oven Program: A temperature gradient program is typically used to separate a range of analytes.

-

Carrier Gas: Helium

-

MS Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[21]

-

3.3.2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection is another common technique for the analysis of organic compounds.[24][25] A general approach for developing an HPLC method for a compound like this compound is as follows.

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and an isocratic or gradient pump.

-

Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water is a common starting point for reversed-phase chromatography. The ratio can be optimized to achieve good separation.

-

Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound. This would need to be determined experimentally.

-

Quantification: Quantification is typically performed by creating a calibration curve using standards of known concentrations.

Genotoxicity and Proposed Mechanism of DNA Damage

This compound is a known genotoxic agent, capable of inducing DNA damage in mammalian cells.[5][10][26][27] The primary mechanism of its genotoxicity is believed to involve oxidative stress and the formation of DNA adducts.

4.1. Evidence of Genotoxicity:

Studies using the Comet assay have demonstrated that this compound induces DNA strand breaks in human and other mammalian cells.[26][27] The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.[28][29][30][31][32]

4.2. Proposed Mechanism of DNA Damage:

The genotoxicity of this compound is likely initiated by its metabolic activation or direct reaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can then induce oxidative damage to DNA bases, with guanine (B1146940) being a particularly susceptible target due to its low redox potential. This can lead to the formation of lesions such as 8-oxo-7,8-dihydroguanine (8-oxoG).[33][34][35][36]

Alternatively, the electrophilic nature of the carbon atom in this compound can lead to direct alkylation of DNA bases, forming DNA adducts. These adducts can distort the DNA helix and interfere with DNA replication and transcription.

Once DNA damage occurs, cellular DNA repair mechanisms are activated. For oxidative base damage like 8-oxoG, the primary repair pathway is Base Excision Repair (BER).[37][38][39][40][41]

The following diagram illustrates the proposed genotoxic mechanism of this compound.

4.3. Experimental Workflow for Assessing Genotoxicity (Comet Assay)

The following diagram outlines a typical experimental workflow for evaluating the genotoxicity of this compound using the Comet assay.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis, purification, and analysis. The discussion on its genotoxicity highlights the current understanding of its mechanism of DNA damage, emphasizing the role of oxidative stress and DNA adduct formation. The provided diagrams offer a visual representation of the proposed genotoxic pathway and a standard experimental workflow for its assessment. This compilation of information aims to be a valuable asset for researchers and professionals working with this important and biologically active compound, facilitating further investigation into its properties and potential impacts.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Trithis compound (CAS 76-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CH2ClNO2 | CID 74529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1794-84-9 [amp.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | CAS 1794-84-9 | LGC Standards [lgcstandards.com]

- 9. Free-radical chemistry of disinfection byproducts. 3. Degradation mechanisms of this compound, bromonitromethane, and dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Item - A Convenient and âGreenerâ Synthesis of Methyl Nitroacetate - American Chemical Society - Figshare [acs.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. US2181411A - Chlorination of nitromethane - Google Patents [patents.google.com]

- 16. How To [chem.rochester.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. scribd.com [scribd.com]

- 19. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdn.ymaws.com [cdn.ymaws.com]

- 21. shimadzu.com [shimadzu.com]

- 22. benchchem.com [benchchem.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scirp.org [scirp.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. repository.library.noaa.gov [repository.library.noaa.gov]

- 28. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 29. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 30. researchgate.net [researchgate.net]

- 31. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 32. mdpi.com [mdpi.com]

- 33. mdpi.com [mdpi.com]

- 34. 8-Oxoguanine targeted by 8-oxoguanine DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Genomic 8-oxoguanine modulates gene transcription independent of its repair by DNA glycosylases OGG1 and MUTYH - PMC [pmc.ncbi.nlm.nih.gov]

- 36. 8-Oxoguanine targeted by 8-oxoguanine DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Oxidative DNA damage is concurrently repaired by base excision repair (BER) and apyrimidinic endonuclease 1 (APE1)‐initiated nonhomologous end joining (NHEJ) in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]

- 40. youtube.com [youtube.com]

- 41. Base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chloronitromethane (CAS: 1794-84-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloronitromethane (CAS Number: 1794-84-9) is a halogenated nitroalkane with the molecular formula CH₂ClNO₂.[1] It is a compound of interest in various fields, including organic synthesis and toxicology. As a disinfection byproduct found in drinking water, its potential health effects have been a subject of study.[2][3][4] This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, with a focus on its chemical properties, synthesis, biological effects, and analytical methods.

Chemical and Physical Properties

This compound is a colorless to faintly yellow oily liquid.[5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₂ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 95.49 g/mol | --INVALID-LINK-- |

| CAS Number | 1794-84-9 | --INVALID-LINK-- |

| IUPAC Name | chloro(nitro)methane | --INVALID-LINK-- |

| Synonyms | Nitrochloromethane | --INVALID-LINK-- |

| Appearance | Colorless to faintly yellow oily liquid | --INVALID-LINK-- |

| Boiling Point | 122-123 °C | --INVALID-LINK-- |

| Exact Mass | 94.9774060 Da | --INVALID-LINK-- |

Spectroscopic Data

Synthesis and Purification

This compound can be synthesized via the chlorination of nitromethane. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a method used for the synthesis of halonitromethanes.

Materials:

-

Nitromethane

-

Sodium hydroxide (B78521) (NaOH)

-

Chlorine gas (Cl₂)

-

Carbon tetrachloride (CCl₄) - Caution: CCl₄ is a known carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Water

-

Calcium chloride (CaCl₂)

Procedure:

-

Prepare a mixture of nitromethane, carbon tetrachloride, and water.

-

Cool the mixture to 15-20 °C with external cooling.

-

Gently agitate the mixture while introducing chlorine gas.

-

Simultaneously add a solution of sodium hydroxide over a period of 2 hours, maintaining the temperature at 15-20 °C.

-

After the addition is complete, allow the reaction mixture to separate into two layers.

-

Separate the organic layer (chloropicrin-carbon tetrachloride layer).

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated. Key missing data includes acute toxicity values such as LD50 and LC50.[7]

Acute Toxicity

Specific LD50 (oral, dermal) and LC50 (inhalation) values for this compound are not available in the literature.[7] Safety data sheets for this compound consistently report this information as "no data available".[7]

Genotoxicity

This compound has been shown to be a potent inducer of DNA strand breaks in mammalian cells.[2] The table below summarizes quantitative genotoxicity data from a study on Chinese hamster ovary (CHO) cells.

| Assay | Cell Line | Endpoint | Result | Reference |

| Single Cell Gel Electrophoresis (Comet Assay) | CHO | Genomic DNA Damage | 3x more genotoxic than EMS (positive control) | --INVALID-LINK-- |

Carcinogenicity

There is no data available on the carcinogenicity of this compound in the public domain.

Biological Activity and Signaling Pathways

While it is known that this compound can influence cellular functions, there is currently no specific information available in the scientific literature detailing its effects on key signaling pathways such as NF-κB, MAPK, or p53.[8][9][10][11][12][13][14][15][16][17][18][19][20]

Applications in Research and Drug Development

This compound serves as a versatile reagent in organic synthesis. Its utility stems from the presence of both a nitro group and a chlorine atom, which allows for a variety of chemical transformations.

Use in Carbon-Carbon Bond Formation

As a nitroalkane derivative, this compound can potentially participate in Henry (nitro-aldol) reactions, a classic method for forming carbon-carbon bonds.[21][22][23][24][25] In this reaction, the α-carbon of the nitroalkane acts as a nucleophile, adding to a carbonyl compound. The resulting β-nitro alcohol is a valuable synthetic intermediate.

Caption: Generalized Henry reaction workflow.

Role as an Electrophile

The presence of the electron-withdrawing nitro group and the chlorine atom makes the carbon atom of this compound electrophilic. This allows it to react with various nucleophiles, making it a useful building block in the synthesis of more complex molecules.

Drug Discovery Workflow

While specific examples are not detailed in the literature, a compound like this compound could be utilized in a drug discovery workflow as a starting material or intermediate for the synthesis of novel chemical entities. Its reactivity allows for the introduction of a nitro group and a chlorine atom, which can be further functionalized to generate a library of compounds for screening.

Analytical Methods

The primary method for the identification and quantification of this compound, particularly in environmental samples, is gas chromatography coupled with mass spectrometry (GC-MS).[5] This technique allows for the separation of this compound from other compounds in a mixture and its subsequent identification based on its mass spectrum.

Safety and Handling

This compound should be handled with caution in a well-ventilated laboratory fume hood.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[7] Avoid inhalation of vapors and contact with skin and eyes.[7] In case of exposure, seek immediate medical attention.[7] Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[7]

Conclusion

This compound is a reactive chemical with established genotoxicity. While its synthesis and some of its chemical properties are documented, significant data gaps remain, particularly concerning its acute toxicity, detailed spectroscopic characterization, and its specific interactions with cellular signaling pathways. Further research is warranted to fully elucidate the toxicological profile and the potential applications of this compound in organic synthesis and drug discovery. Researchers and drug development professionals should be aware of the limited available data and exercise appropriate caution when handling this compound.

References

- 1. This compound | CH2ClNO2 | CID 74529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1794-84-9 [chemicalbook.com]

- 3. This compound|CAS 1794-84-9|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chloropicrin | CCl3NO2 | CID 6423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chloromethane(74-87-3) 1H NMR spectrum [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK Signaling Regulates Nitric Oxide and NADPH Oxidase-Dependent Oxidative Bursts in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Chemical induced alterations in p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic mRNA nanoparticle-mediated restoration of p53 tumor suppressor sensitizes p53-deficient cancers to mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Role of MAPK Signaling Pathways in Regulating the Hydrophobin Cryparin in the Chestnut Blight Fungus Cryphonectria parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Henry Reaction [organic-chemistry.org]

- 22. Henry reaction - Wikipedia [en.wikipedia.org]

- 23. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 24. youtube.com [youtube.com]

- 25. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Spectroscopic Profile of Chloronitromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloronitromethane (ClCH₂NO₂) is a chemical compound of interest in various research domains. A thorough understanding of its structural and electronic properties is crucial for its application and for safety considerations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in elucidating the molecular structure and characteristics of such compounds. This technical guide provides a summary of the expected spectroscopic data for this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the protons of the methylene (B1212753) group (-CH₂-) in this compound are expected to produce a single signal. The chemical shift of this signal will be influenced by the electronegativity of the adjacent chlorine atom and the nitro group (NO₂). Both groups are electron-withdrawing, which will deshield the protons and shift the signal to a higher frequency (downfield) compared to methane.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of this compound is predicted to show a single resonance corresponding to the sole carbon atom. The chemical shift of this carbon will be significantly influenced by the attached chlorine and nitro groups, causing a downfield shift.

| Nucleus | Predicted Chemical Shift (δ) in ppm (relative to TMS) | Predicted Multiplicity |

| ¹H | 5.0 - 6.0 | Singlet |

| ¹³C | 70 - 80 | Singlet (in a proton-decoupled spectrum) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-H, N-O, and C-Cl bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1550 - 1580 | Strong |

| Symmetric NO₂ Stretch | 1370 - 1390 | Strong |

| C-H Stretch | 2950 - 3100 | Medium |

| C-H Bend (Scissoring) | 1400 - 1440 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak is also expected. Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) or the chlorine atom (Cl).

| Ion | Predicted m/z | Relative Abundance | Identity |

| [CH₂³⁵ClNO₂]⁺ | 95 | Moderate | Molecular Ion (M⁺) |

| [CH₂³⁷ClNO₂]⁺ | 97 | Low | Isotopic Molecular Ion (M+2) |

| [CH₂Cl]⁺ | 49 | High | Loss of NO₂ |

| [CH₂NO₂]⁺ | 60 | Moderate | Loss of Cl |

| [NO₂]⁺ | 46 | Moderate | Nitro group |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds between scans.

-

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

-

Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or direct infusion.

-

GC Conditions (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

Data Acquisition:

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Molecular Structure and Bonding of Chloronitromethane

Abstract

Chloronitromethane (CH₂ClNO₂) is a compound of significant interest, recognized both as a useful reagent in chemical synthesis and as a potentially hazardous disinfection byproduct (DBP) found in drinking water.[1][2] A thorough understanding of its molecular structure and bonding is critical for predicting its reactivity, environmental fate, and toxicological profile. This technical guide provides a comprehensive analysis of the three-dimensional structure, conformational dynamics, and electronic properties of this compound. It synthesizes findings from key experimental techniques, primarily gas-phase electron diffraction (GED), and compares them with high-level theoretical calculations. Detailed experimental and computational protocols are provided for researchers, and key workflows and reaction pathways are visualized to facilitate a deeper understanding.

Molecular Structure and Conformation

The definitive three-dimensional arrangement of atoms in this compound has been elucidated through a combination of gas-phase experiments and computational chemistry. These methods provide precise measurements of bond lengths, bond angles, and the molecule's preferred spatial orientation.

Experimentally Determined Structure

Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of free molecules, devoid of intermolecular forces present in liquid or solid states.[3] A study of this compound using GED at a nozzle-tip temperature of 373 K revealed the precise geometric parameters of the molecule.[4]

The experimental data strongly support a model where the molecule undergoes torsional (twisting) motion around the C-N bond. The most stable conformation is the eclipsed form, where the C-Cl bond is aligned with one of the N-O bonds (dihedral angle τ = 0°).[4] A less stable perpendicular form (τ = 90°) was tested and found to be inconsistent with the experimental data.[4]

Conformational Analysis

The rotation around the C-N bond is not free but is governed by a potential energy function. This function was determined from the GED data to be: V = V₂/2 * (1 − cos 2τ) + V₄/2 * (1 − cos 4τ)

The experimentally derived coefficients are V₂ = 0.81 kcal/mol and V₄ = 0.12 kcal/mol, where τ is the O-N-C-Cl dihedral angle.[4] This potential confirms that the conformer with a zero-degree dihedral angle is the most stable.[4]

Comparison with Computational Models

To complement the experimental findings, the structure of this compound was also optimized using various quantum chemical methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (B3LYP), all with the 6-311G(d,p) basis set.[4] The results show good agreement with the experimental data, validating both the experimental and theoretical approaches.

Table 1: Experimental and Theoretical Geometrical Parameters of this compound (Eclipsed Conformer)

| Parameter | Gas-Phase Electron Diffraction (Experimental)[4] | B3LYP/6-311G(d,p) (Theoretical)[4] | MP2/6-311G(d,p) (Theoretical)[4] |

|---|---|---|---|

| Bond Lengths (Å) | |||

| r(C−N) | 1.509 ± 0.005 | 1.491 | 1.488 |

| r(C−Cl) | 1.742 ± 0.002 | 1.776 | 1.759 |

| r(N=O) | 1.223 ± 0.001 | 1.218 | 1.233 |

| r(C−H) | 1.061 ± 0.018 | 1.090 | 1.089 |

| **Bond Angles (°) ** | |||

| ∠Cl−C−N | 115.2 ± 0.7 | 112.1 | 112.1 |

| ∠O−N−C | 118.9 ± 1.0 (avg) | 117.2 | 117.1 |

| ∠O−N−O | - | 125.6 | 125.8 |

| ∠Cl−C−H | 115.0 ± 4.0 | 107.0 | 107.1 |

Note: The N-O bonds are equivalent. The average ∠O-N-C is reported from the GED study which refined two distinct angles (118.9° and 114.9°).

Chemical Bonding

The molecular structure of this compound gives rise to its characteristic chemical properties. The bonding is a combination of localized sigma (σ) bonds and a delocalized pi (π) system within the nitro group.

-

Covalent Framework: The molecule is built upon a framework of single covalent bonds: C-H, C-Cl, and C-N. The carbon atom can be considered sp³ hybridized.

-

The Nitro Group (-NO₂): This functional group is a strong electron-withdrawing group due to the high electronegativity of nitrogen and oxygen. The two N-O bonds are equivalent in length (1.223 Å), which is intermediate between a single and a double bond.[4] This is indicative of resonance, where the π-electrons are delocalized across the O-N-O system.

-

Molecular Dipole Moment: The asymmetry of the molecule and the presence of highly polar C-Cl and N-O bonds ensure that this compound possesses a permanent electric dipole moment. This property makes it active in microwave (rotational) spectroscopy, a technique used for highly precise structural determinations of gas-phase molecules.[5][6]

Experimental and Computational Protocols

The characterization of this compound relies on a synergistic combination of synthesis, experimental analysis, and computational modeling.

References

Thermal Stability and Decomposition of Chloronitromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ref: CNM-TSD-20251216

Abstract

Chloronitromethane (ClCH₂NO₂), a halogenated nitroalkane, is a compound of interest in various chemical syntheses but also recognized as a disinfection byproduct in water treatment processes. Its utility is counterbalanced by its inherent thermal instability, a critical consideration for safe handling, storage, and application, particularly in processes involving elevated temperatures such as distillation or gas chromatography. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of this compound. Due to a lack of publicly available experimental thermal analysis data (Differential Scanning Calorimetry or Thermogravimetric Analysis), this guide leverages computational data on bond dissociation energies and established decomposition mechanisms for analogous nitroalkanes to provide a robust assessment. Standardized protocols for conducting thermal analysis are also presented to guide future experimental work.

Introduction

This compound is a functionalized organic molecule whose reactivity is dictated by the presence of both a chloro and a nitro group attached to a central carbon atom. While these groups impart useful synthetic handles, the nitro group, in particular, renders the molecule energetic and susceptible to thermal decomposition. Understanding the temperature at which decomposition initiates, the energy it releases, and the resulting chemical pathways is paramount for process safety, analytical method development, and risk assessment. It is known that halonitromethanes can be thermally unstable under conditions commonly used in gas chromatography (GC) analysis, where decomposition can occur at injection port temperatures of 200-250 °C.[1] This guide synthesizes theoretical data and established principles to delineate the thermal behavior of this compound.

Thermal Stability & Decomposition Energetics

The primary factor governing the thermal stability of simple nitroalkanes is the strength of the carbon-nitro (C-N) bond. The initial and rate-determining step in their decomposition is typically the homolytic cleavage of this bond to form a radical pair.[2]

Bond Dissociation Energy (BDE)

Table 1: Calculated Bond Dissociation Energy for this compound

| Parameter | Value (kJ/mol) | Method |

| C-N Bond Dissociation Energy | Value not explicitly found for this compound, but for nitromethane (B149229) it is ~247 kJ/mol. Halogen substitution is expected to influence this value. | Computational (e.g., CCSD(T), G2)[3] |

Note: The presence of the electronegative chlorine atom is expected to weaken the C-N bond compared to nitromethane, thus lowering the activation energy for decomposition. A comprehensive computational study on a series of halonitromethanes has been performed, providing context for this effect.[3]

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is initiated by the cleavage of the weakest bond, which is predicted to be the C-NO₂ bond. This produces a chloromethyl radical and a nitrogen dioxide radical. These highly reactive species then engage in a cascade of secondary reactions.

Initiation Step

The primary initiation event is the unimolecular homolytic fission of the C-N bond:

ClCH₂NO₂ → •CH₂Cl + •NO₂

Caption: Initiation of thermal decomposition via C-N bond cleavage.

Propagation and Termination Steps

The initial radicals can undergo a variety of subsequent reactions, including radical recombination, disproportionation, and abstraction reactions. The complex mixture of final products will depend on the specific conditions (temperature, pressure, presence of other species). Potential secondary reactions include:

-

Recombination: •CH₂Cl + •CH₂Cl → CH₂Cl-CH₂Cl (1,2-dichloroethane)

-

Reaction with NO₂: •CH₂Cl + •NO₂ → further oxidation products

-

Decomposition of NO₂: 2•NO₂ ⇌ N₂O₄ ⇌ 2NO + O₂

A simplified logical flow of the overall decomposition process is outlined below.

Caption: Logical workflow of the this compound decomposition process.

Recommended Experimental Protocols for Thermal Analysis

To obtain definitive experimental data on the thermal stability of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the recommended techniques. Given the potential for energetic decomposition, appropriate safety precautions and specialized equipment are essential.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the heat of decomposition (ΔHd).

Methodology:

-

Instrumentation: A calibrated DSC instrument capable of handling potentially energetic materials.

-

Sample Preparation: A small sample mass (typically 0.5-2 mg) should be used to minimize the risk of a violent event. The sample should be hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel or high-pressure gold pan) to prevent volatilization before decomposition.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, should be used with a constant purge rate (e.g., 20-50 mL/min).

-

Temperature Program: A linear heating rate (e.g., 5, 10, or 20 °C/min) should be applied from ambient temperature to a final temperature well beyond the decomposition event (e.g., 350 °C). Running multiple heating rates can allow for kinetic analysis (e.g., Kissinger method).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the extrapolated onset temperature of the main exotherm. The area under the exothermic peak is integrated to calculate the heat of decomposition in J/g.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range over which mass loss occurs and to quantify the mass of residue, if any. When coupled with evolved gas analysis (EGA) like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), it can identify gaseous decomposition products.

Methodology:

-

Instrumentation: A calibrated TGA instrument.

-

Sample Preparation: A small sample mass (typically 1-5 mg) is placed in an open or loosely covered crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be run under a controlled inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to sweep away decomposition products.

-

Temperature Program: A linear heating rate (e.g., 10 °C/min) is applied over a temperature range from ambient to a temperature where no further mass loss is observed (e.g., 600 °C).

-

Data Analysis: The TGA curve (mass % vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of mass loss and the temperatures of maximum mass loss rates.

Caption: Generalized experimental workflow for DSC/TGA analysis.

Safety Considerations

Safety Data Sheets (SDS) for this compound indicate that specific thermal decomposition data is unavailable.[4] However, as a nitroalkane, it should be treated as a potentially energetic material.

-

Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat sources and incompatible materials.

-

Thermal Analysis: When performing thermal analysis, the small sample sizes recommended above are critical. The instrument should be located in a protected area, and the operator should be aware of the potential for an energetic event.

Conclusion

While direct experimental data on the thermal decomposition of this compound is sparse in the public domain, a strong theoretical and comparative basis exists to guide its safe handling and use. The primary decomposition pathway is initiated by the cleavage of the C-NO₂ bond, a process whose energy requirement can be estimated through computational chemistry. This guide provides a framework for understanding its thermal instability and outlines the necessary experimental protocols to generate the quantitative data required for a complete safety and stability profile. Researchers are strongly encouraged to perform the described thermal analyses under appropriate safety controls to fill the existing data gap for this compound.

References

A Technical Guide to the Solubility of Chloronitromethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of chloronitromethane in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for determining solubility. This information is critical for applications in chemical synthesis, reaction kinetics, and formulation development where this compound is utilized.

Introduction to this compound

This compound (C H₂ClNO₂) is a halogenated nitroalkane that serves as a versatile reagent and intermediate in organic synthesis. Its reactivity is influenced by both the chloro- and nitro- groups, making it a valuable building block for various chemical transformations. Understanding its solubility in different organic solvents is paramount for designing and optimizing reaction conditions, as well as for purification processes and the development of stable formulations.

Solubility of this compound

| Solvent | CAS Number | Qualitative Solubility |

| Chloroform | 67-66-3 | Sparingly Soluble[1] |

| Methanol | 67-56-1 | Slightly Soluble[1] |

For the structurally related compound trithis compound (chloropicrin), it is reported to be miscible with acetone, benzene, carbon disulfide, carbon tetrachloride, ether, and methanol. Miscibility implies that the substances are soluble in each other in all proportions. This suggests that this compound is also likely to be soluble in these and other common organic solvents.

Experimental Protocols for Solubility Determination

The following sections describe robust and widely accepted methods for determining the solubility of a liquid analyte like this compound in organic solvents.

Shake-Flask Method for Equilibrium Saturation

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[2][3]

Objective: To prepare a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Glass vials or flasks with airtight seals

-

Pipettes and syringes

-

Membrane filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial or flask. The presence of a distinct second phase of this compound ensures that saturation can be reached.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature.[2]

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle. It is crucial to maintain the temperature during this phase.

-

Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the sample through a membrane filter to remove any undissolved microdroplets of this compound.

-

The clear filtrate is the saturated solution ready for quantitative analysis.

Quantitative Analysis of Saturated Solution

Once the saturated solution is prepared, the concentration of this compound must be determined accurately. Two common methods are gravimetric analysis and spectroscopic analysis.

This method is straightforward and relies on the precise measurement of mass.[4][5][6][7][8]

Objective: To determine the mass of this compound in a known mass or volume of the saturated solution.

Materials:

-

Saturated solution of this compound

-

Analytical balance

-

Pre-weighed evaporation dish or vial

-

Oven or vacuum desiccator

Procedure:

-

Accurately weigh a clean, dry evaporation dish.

-

Pipette a precise volume (e.g., 10 mL) of the saturated solution into the pre-weighed dish.

-

Weigh the dish containing the solution to determine the total mass of the solution.

-

Carefully evaporate the solvent under a fume hood. For higher boiling point solvents, a gentle stream of inert gas or placement in a low-temperature oven can facilitate evaporation.

-

Once the solvent has evaporated, a residue of this compound will remain.

-

Dry the dish with the residue to a constant weight in an oven or vacuum desiccator at a temperature that will not cause decomposition of this compound.

-

Weigh the dish with the dry residue.

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

This method is suitable if this compound has a chromophore or can be separated and detected by High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of this compound in the saturated solution using a calibration curve.

Materials:

-

Saturated solution of this compound

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

-

High-purity this compound for standards

-

The same organic solvent used for the solubility experiment

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

-

Calibration Curve:

-

For UV-Vis, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

For HPLC, inject a fixed volume of each standard solution and record the peak area.

-

Plot a graph of absorbance or peak area versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the saturated this compound solution with the same organic solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or inject the diluted sample into the HPLC and record the peak area.

-

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. This compound | 1794-84-9 [amp.chemicalbook.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. msesupplies.com [msesupplies.com]

An In-depth Technical Guide to the Reaction of Chloronitromethane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloronitromethane (ClCH₂NO₂) is a versatile reagent in organic synthesis, characterized by its electrophilic carbon center susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the reactions of this compound with a variety of nucleophiles, including amines, thiols, cyanide, phenoxides, azide (B81097), and carbanions. The document details the underlying reaction mechanisms, summarizes available quantitative data, and provides adaptable experimental protocols. Furthermore, it visualizes key reaction pathways and experimental workflows to facilitate a deeper understanding of the principles and practical applications of this compound in chemical research and drug development.

Introduction

This compound is a valuable C1 building block in organic synthesis, enabling the introduction of a nitromethyl group into various molecular scaffolds. The presence of both a good leaving group (chloride) and a strong electron-withdrawing nitro group activates the carbon atom towards nucleophilic substitution, making it a potent electrophile.[1] Understanding the kinetics and mechanisms of its reactions with diverse nucleophiles is crucial for designing efficient synthetic routes and for predicting the formation of potential metabolites or toxic byproducts in biological systems. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

General Reaction Mechanisms

The reactions of this compound with nucleophiles predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.

Key Characteristics of the Sₙ2 Reaction:

-

Kinetics: The reaction rate is dependent on the concentration of both the this compound and the nucleophile (second-order kinetics).

-

Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of stereochemistry.

-

Steric Hindrance: The reaction is sensitive to steric hindrance at the electrophilic carbon. As this compound is a methyl halide derivative, it is sterically unhindered and thus well-suited for Sₙ2 reactions.

The general Sₙ2 mechanism can be visualized as follows:

Reactions with Specific Nucleophiles

This section details the reactions of this compound with various classes of nucleophiles, presenting available quantitative data and experimental protocols.

Amine Nucleophiles

Primary and secondary amines are good nucleophiles that react with this compound to form the corresponding N-nitromethylamines.

Reaction Scheme:

R₂NH + ClCH₂NO₂ → R₂NCH₂NO₂ + HCl

Quantitative Data:

While specific kinetic data for the reaction of this compound with amines is scarce in the literature, the reaction is generally considered to be rapid. The rate is influenced by the nucleophilicity of the amine, which is affected by its basicity and steric bulk.

| Nucleophile (Amine) | Product | Typical Conditions | Yield (%) | Reference (Adapted from) |

| Piperidine (B6355638) | 1-(Nitromethyl)piperidine | Ethanol (B145695), reflux | Moderate | [2][3] |

| Secondary Amines | N-substituted N-nitromethylamines | Acetonitrile, room temperature or gentle heating | Varies | [4] |

Experimental Protocol (Adapted for Piperidine):

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

Reaction: Add piperidine (2.2 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the piperidinium (B107235) hydrochloride salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Thiol Nucleophiles

Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles and react readily with this compound to yield nitromethyl sulfides.

Reaction Scheme:

RSH + Base → RS⁻ RS⁻ + ClCH₂NO₂ → RSCH₂NO₂ + Cl⁻

Quantitative Data:

| Nucleophile (Thiol) | Product | Typical Conditions | Yield (%) | Reference (Adapted from) |

| Thiophenol | Nitromethyl phenyl sulfide | Methanol (B129727), with a base like sodium hydroxide (B78521), RT | Good | [1] |

Experimental Protocol (Adapted for Thiophenol):

-

Thiolate Formation: In a round-bottom flask, dissolve thiophenol (1.0 eq) in methanol. Add a solution of sodium hydroxide (1.0 eq) in methanol dropwise at room temperature.

-

Reaction: To the resulting sodium thiophenoxide solution, add this compound (1.0 eq) dropwise.

-

Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude nitromethyl phenyl sulfide. Purify further by column chromatography if necessary.

Cyanide Nucleophile

The cyanide ion (CN⁻) is a potent nucleophile that reacts with this compound to form nitroacetonitrile.

Reaction Scheme:

NaCN + ClCH₂NO₂ → NCCH₂NO₂ + NaCl

Quantitative Data:

| Nucleophile | Product | Typical Conditions | Yield (%) | Reference (Adapted from) |

| Sodium Cyanide | Nitroacetonitrile | Polar aprotic solvent (e.g., DMSO), RT | Moderate | [5] |

Experimental Protocol (Adapted for Sodium Cyanide):

-

Setup: In a well-ventilated fume hood, dissolve sodium cyanide (1.1 eq) in dimethyl sulfoxide (B87167) (DMSO) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction: Slowly add this compound (1.0 eq) to the cyanide solution. An exotherm may be observed.

-

Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into a large volume of cold water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography. Caution: Cyanide salts and hydrogen cyanide are highly toxic.

Phenoxide Nucleophiles

Phenoxides, generated by the deprotonation of phenols, react with this compound to form nitromethyl aryl ethers.

Reaction Scheme:

ArOH + Base → ArO⁻ ArO⁻ + ClCH₂NO₂ → ArOCH₂NO₂ + Cl⁻

Quantitative Data:

| Nucleophile (Phenol) | Product | Typical Conditions | Yield (%) | Reference (Adapted from) |

| Phenol (B47542) | Phenoxynitromethane | Aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) | Good | [6] |

Experimental Protocol (Adapted for Phenol):

-

Phenoxide Formation: In a round-bottom flask, dissolve phenol (1.0 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF).

-

Reaction: Add this compound (1.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Azide Nucleophile

The azide ion (N₃⁻) is an excellent nucleophile that reacts with this compound to produce azidonitromethane.

Reaction Scheme:

NaN₃ + ClCH₂NO₂ → N₃CH₂NO₂ + NaCl

Quantitative Data:

| Nucleophile | Product | Typical Conditions | Yield (%) | Reference (Adapted from) |

| Sodium Azide | Azidonitromethane | N-methylpyrrolidone, room temperature | 90 | [7] |

Experimental Protocol (Adapted from a similar reaction):

-

Setup: In a round-bottom flask, dissolve sodium azide (1.5 eq) in N-methylpyrrolidone.

-

Reaction: Add this compound (1.0 eq) to the solution and stir at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After 3 hours, pour the reaction mixture into ice water.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. The product can be further purified by recrystallization. Caution: Azide compounds can be explosive.

Carbanion Nucleophiles (e.g., Malonate Esters)

Carbanions, such as those derived from malonate esters, are soft nucleophiles that can react with this compound in a C-C bond-forming reaction.

Reaction Scheme:

CH₂(CO₂Et)₂ + Base → ⁻CH(CO₂Et)₂ ⁻CH(CO₂Et)₂ + ClCH₂NO₂ → O₂NCH₂CH(CO₂Et)₂ + Cl⁻

Quantitative Data:

| Nucleophile (Carbanion) | Product | Typical Conditions | Yield (%) | Reference (Adapted from) |

| Diethyl Malonate | Diethyl (nitromethyl)malonate | Ethanol, with sodium ethoxide as a base, reflux | Varies | [8][9] |

Experimental Protocol (Adapted for Diethyl Malonate):

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate (1.0 eq) dropwise to this solution.

-

Reaction: Add this compound (1.0 eq) to the solution of the malonate enolate.

-

Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: After completion, cool the reaction to room temperature and neutralize with a dilute acid. Remove the ethanol under reduced pressure.

-

Purification: Add water to the residue and extract the product with ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the reaction of this compound with different nucleophiles.

Applications in Drug Development and Toxicology

The nitromethyl group is a versatile functional group in medicinal chemistry. Nitro compounds are precursors to amines and can also participate in various biological processes.[10][11][12] The reaction of this compound with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, is of toxicological significance.[13] Halonitromethanes, including this compound, are known disinfection byproducts in drinking water and have been studied for their potential cytotoxicity and genotoxicity.[14] Understanding these reactions is crucial for assessing the risk associated with exposure to this compound and for the rational design of new therapeutic agents.

Conclusion

This compound is a reactive and versatile building block for the introduction of the nitromethyl moiety. Its reactions with a wide range of nucleophiles proceed predominantly through an Sₙ2 mechanism. While specific kinetic data for many of these reactions are not extensively documented, the general principles of nucleophilicity and steric hindrance provide a good predictive framework for reaction outcomes. The experimental protocols provided in this guide, adapted from related transformations, offer a solid starting point for synthetic applications. Further research to quantify the reaction kinetics of this compound with various nucleophiles would be a valuable contribution to the field of physical organic chemistry and would further enhance its utility in synthetic and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solved (e) Nucleophilic aromatic substitution takes place to | Chegg.com [chegg.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]